molecular formula C6H7NO2S B13770059 3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one CAS No. 65815-12-5

3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one

Cat. No.: B13770059
CAS No.: 65815-12-5
M. Wt: 157.19 g/mol
InChI Key: ZFIIUEKWWOHESG-UHFFFAOYSA-N
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Description

1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-thioxo-(9CI) is a heterocyclic compound that features a fused ring system combining pyrrole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-thioxo-(9CI) can be achieved through several synthetic routes. One common method involves the stereoselective synthesis from nitroethane, isovanillin, and ethyl vinyl ether . The key steps in this synthesis include the silylation of six-membered cyclic nitronates, leading to the formation of 5,6-dihydro-4H-1,2-oxazines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-thioxo-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce more saturated compounds.

Mechanism of Action

The mechanism of action of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-thioxo-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-thioxo-(9CI) is unique due to its specific combination of pyrrole and oxazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

65815-12-5

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-1-one

InChI

InChI=1S/C6H7NO2S/c8-5-4-2-1-3-7(4)6(10)9-5/h4H,1-3H2

InChI Key

ZFIIUEKWWOHESG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)OC(=S)N2C1

Origin of Product

United States

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